2,4-dichloro-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide
Description
2,4-Dichloro-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide is a benzamide derivative characterized by a 2,4-dichlorophenyl group linked via an amide bond to a substituted phenylsulfanyl moiety. The sulfanyl bridge connects a 3-(trifluoromethyl)phenyl group to the benzamide core, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
2,4-dichloro-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2F3NOS/c21-13-4-9-17(18(22)11-13)19(27)26-14-5-7-15(8-6-14)28-16-3-1-2-12(10-16)20(23,24)25/h1-11H,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVCZHSMDCYHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide is a synthetic compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- IUPAC Name: this compound
- Molecular Formula: C18H14Cl2F3N2OS
- Molecular Weight: 421.33 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Research indicates that derivatives of compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis and other nontuberculous mycobacteria.
Table 1: Antimicrobial Activity against Mycobacterium tuberculosis
| Compound Name | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| This compound | TBD | |
| N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | 125–250 µM |
Anticancer Activity
The compound's structure suggests potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit specific cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of various benzamide derivatives on human cancer cell lines. The results indicated that certain substitutions on the benzamide core enhanced cytotoxicity against breast cancer cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Sorafenib Related Compound | HepG2 | 32.5 |
Enzyme Inhibition
The compound has also been screened for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in various physiological processes and are often targeted for therapeutic intervention in neurodegenerative diseases.
Table 3: Enzyme Inhibition Activity
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzamide Core
The benzamide scaffold allows extensive structural modifications. Key analogues include:
Key Observations:
- Trifluoromethyl Position : The meta-CF₃ group in the target compound contrasts with para-CF₃ in analogues like 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide . Positional isomerism impacts electronic effects and binding interactions.
- Sulfanyl vs. Sulfonyl Bridges : The sulfanyl group in the target compound may enhance lipophilicity compared to sulfonyl-containing analogues (e.g., 3-[(2,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide) .
- Side Chain Modifications: Aminoethyl substituents (e.g., Compound 14) improve solubility but reduce synthetic yields (54%) compared to simpler benzamides .
Antimicrobial Activity
- Target Compound: Limited direct data, but structurally related salicylamides (e.g., 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide) exhibit potent cytotoxicity against Desulfovibrio piger Vib-7 (82–90% biomass inhibition at 0.37–1.10 µmol/L) .
- Antistaphylococcal Analogues: (S)-5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]-amino}pentan-2-yl)benzamide shows high activity against MRSA, emphasizing the importance of CF₃ and hydroxyl groups .
Anticancer Potential
- Ponatinib : A kinase inhibitor with a benzamide backbone (3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide) demonstrates clinical efficacy in leukemia, highlighting the role of trifluoromethylphenyl groups in targeting kinases .
Physicochemical and Spectral Properties
- IR Spectroscopy : Sulfanyl-linked benzamides (e.g., target compound) lack the C=O stretching bands (~1663–1682 cm⁻¹) seen in hydrazinecarbothioamide precursors, confirming structural integrity post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
